

N-Methoxyanhydrovobasinediol: Application Notes and Analytical Protocols

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Compound of Interest

Compound Name: *N-Methoxyanhydrovobasinediol*

Cat. No.: B15589659

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of **N-Methoxyanhydrovobasinediol**, a naturally occurring indole alkaloid, and detailed protocols for its analytical quantification. This document is intended to guide researchers in the accurate and reproducible analysis of this compound for various research and drug development applications.

1. Introduction

N-Methoxyanhydrovobasinediol is an indole alkaloid isolated from plants of the Gelsemium genus, notably Gelsemium elegans.[1] As a member of the indole alkaloid class of compounds, it is of significant interest to the pharmacological and drug development sectors for its potential therapeutic properties, which may include anti-inflammatory and anticancer activities.[2] Accurate and precise analytical methods are crucial for the preclinical and clinical development of any potential therapeutic agent. This document outlines the chemical properties of **N-Methoxyanhydrovobasinediol** and provides detailed protocols for its analysis using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

2. Chemical and Physical Properties

A summary of the key chemical and physical properties of **N-Methoxyanhydrovobasinediol** is presented in Table 1.

Property	Value	Reference
Chemical Formula	C ₂₁ H ₂₆ N ₂ O ₂	[3]
Molecular Weight	338.44 g/mol	[1]
CAS Number	125180-42-9	[1]
Appearance	Solid (assumed)	-
Purity (Typical)	≥98% (as a reference standard)	-
Storage	-20°C	[4]
SMILES	<chem>CON1C2=C(C[C@@]3([H])C4C(/C(CN3C)=C\C)C[C@]2([H])OC4)C5=C1C=CC=C5</chem>	[1]

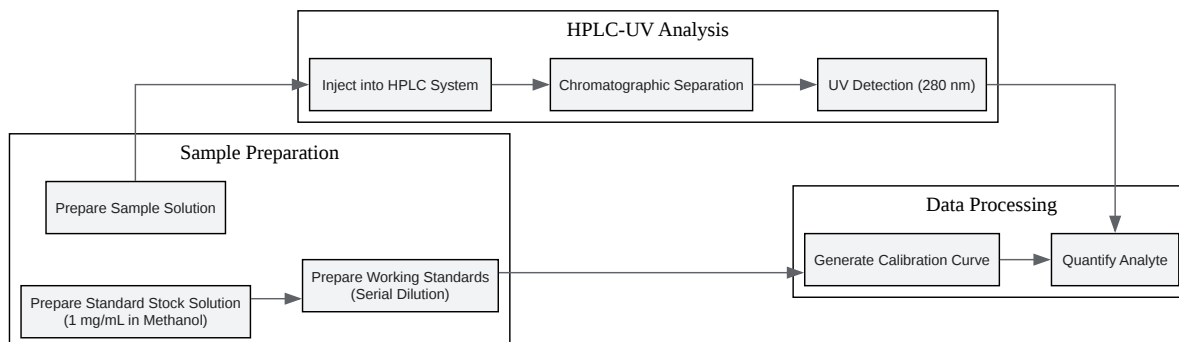
Note: Some properties are assumed based on typical characteristics of similar compounds and should be confirmed with a certificate of analysis from the supplier.

Analytical Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol describes a method for the quantification of **N-Methoxyanhydrovobasinediol** in solution using HPLC-UV, based on established methods for other indole alkaloids. Method validation is required before routine use.

3.1.1. Experimental Workflow



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Caption: HPLC-UV analysis workflow for **N-Methoxyanhydrovobasinediol**.

3.1.2. Materials and Reagents

- **N-Methoxyanhydrovobasinediol** analytical standard ($\geq 98\%$ purity)
- HPLC-grade methanol
- HPLC-grade acetonitrile
- HPLC-grade water
- Ammonium formate

3.1.3. Instrumentation and Conditions

Parameter	Recommended Setting
HPLC System	Agilent 1260 Infinity II or equivalent
Column	C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A	10 mM Ammonium formate in water
Mobile Phase B	Acetonitrile
Gradient	20% B to 80% B over 15 minutes
Flow Rate	1.0 mL/min
Column Temperature	30°C
Injection Volume	10 µL
UV Detector	Diode Array Detector (DAD)
Detection Wavelength	280 nm (based on typical indole alkaloid absorbance)

3.1.4. Standard Solution Preparation

- Stock Solution (1 mg/mL): Accurately weigh 10 mg of **N-Methoxyanhydrovobasinediol** and dissolve in 10 mL of methanol.
- Working Standards: Perform serial dilutions of the stock solution with methanol to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.

3.1.5. Data Analysis

- Calibration Curve: Plot the peak area of the analyte against the concentration of the working standards.
- Linearity: A linear regression should be performed, with an R² value > 0.99 considered acceptable.
- Quantification: Determine the concentration of **N-Methoxyanhydrovobasinediol** in unknown samples by interpolating their peak areas from the calibration curve.

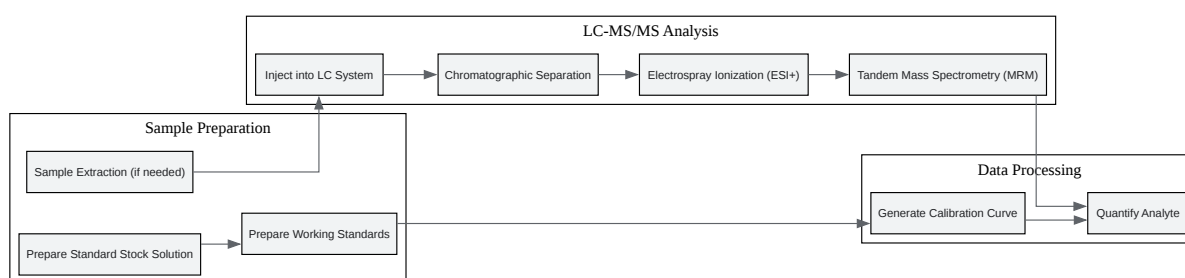
3.1.6. Expected Performance

Parameter	Expected Result
Retention Time	~8-12 minutes (dependent on exact conditions)
Linearity (R^2)	> 0.99
Precision (%RSD)	< 2%
Accuracy (% Recovery)	98-102%

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a more sensitive and selective method for the quantification of **N-Methoxyanhydrovobasinediol**, suitable for complex matrices.

3.2.1. Experimental Workflow



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Caption: LC-MS/MS analysis workflow for **N-Methoxyanhydrovobasinediol**.

3.2.2. Instrumentation and Conditions

Parameter	Recommended Setting
LC System	Waters ACQUITY UPLC or equivalent
Column	C18 reverse-phase, 2.1 x 50 mm, 1.7 μ m
Mobile Phase A	0.1% Formic acid in water
Mobile Phase B	0.1% Formic acid in acetonitrile
Gradient	10% B to 90% B over 5 minutes
Flow Rate	0.4 mL/min
Column Temperature	40°C
Injection Volume	2 μ L
Mass Spectrometer	Triple quadrupole (e.g., Sciex 6500)
Ionization Mode	Electrospray Ionization (ESI), Positive
MRM Transitions	Precursor Ion (Q1): 339.2 m/z ($[M+H]^+$) Product Ions (Q3): To be determined by infusion

3.2.3. Standard Solution Preparation

Prepare stock and working standards as described for the HPLC-UV method, but at lower concentrations (e.g., 0.1 ng/mL to 100 ng/mL) due to the higher sensitivity of the mass spectrometer.

3.2.4. Data Analysis

Similar to the HPLC-UV method, a calibration curve is constructed by plotting the peak area ratio of the analyte to an internal standard (if used) against concentration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of **N-Methoxyanhydrovobasinediol**.

3.3.1. Sample Preparation

- Accurately weigh 5-10 mg of the **N-Methoxyanhydrovobasinediol** standard.
- Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
- Transfer the solution to a 5 mm NMR tube.

3.3.2. NMR Acquisition Parameters (¹H NMR)

Parameter	Recommended Setting
Spectrometer	Bruker Avance 400 MHz or equivalent
Solvent	CDCl ₃
Temperature	298 K
Pulse Program	zg30
Number of Scans	16
Relaxation Delay	1.0 s
Acquisition Time	4.0 s

3.3.3. Data Analysis

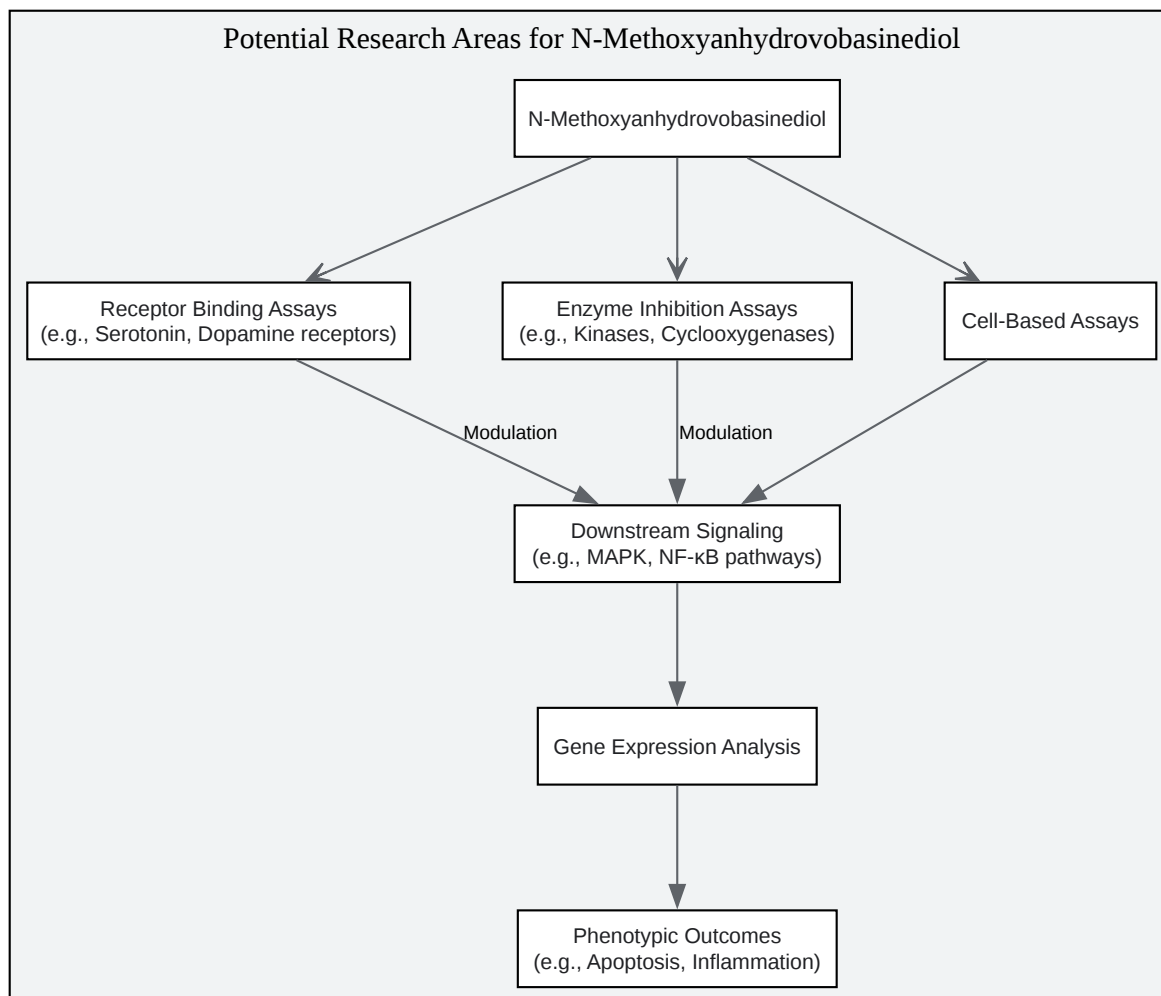
- **Chemical Shifts:** The chemical shifts (δ) of the protons will provide information about their chemical environment.
- **Integration:** The integral of each signal is proportional to the number of protons it represents.
- **Coupling Constants:** The splitting patterns (coupling constants, J) provide information about the connectivity of the protons.
- **Purity Determination (qNMR):** Quantitative NMR (qNMR) can be used to determine the purity of the standard by comparing the integral of a known analyte signal to that of a certified internal standard of known concentration.

Stability and Storage

- **Solid Form:** The analytical standard should be stored at -20°C in a tightly sealed container, protected from light and moisture.
- **In Solution:** Stock and working solutions of **N-Methoxyanhydrovobasinediol** in methanol are expected to be stable for at least 24 hours when stored at 2-8°C. For longer-term storage, solutions should be kept at -20°C. It is recommended to perform stability studies to confirm the stability under specific laboratory conditions. Indole alkaloids in solution can be unstable, and it is advisable to prepare fresh solutions for each analysis.

Potential Signaling Pathways for Further Research

While the specific molecular targets of **N-Methoxyanhydrovobasinediol** are not yet fully elucidated, as an indole alkaloid, it may interact with various cellular receptors and enzymes.^[2] Further research could investigate its effects on pathways commonly modulated by similar compounds.



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Caption: Potential signaling pathways for investigation.

Disclaimer: The analytical methods described in this document are intended as a starting point for method development. It is essential that these methods are fully validated in the end-user's laboratory to ensure they are suitable for their intended purpose. The information on signaling pathways is speculative and intended to guide future research.

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